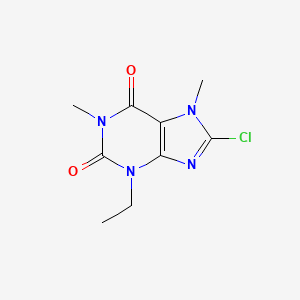
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves the reaction of 8-chlorotheophylline with iodoethane in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature for 24 hours. The mixture is then diluted with water, cooled, and the resulting solid is collected by filtration, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学研究应用
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in purine metabolism or bind to adenosine receptors, influencing cellular signaling .
相似化合物的比较
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is similar to other xanthine derivatives, such as:
Theophylline: Known for its bronchodilator effects and used in the treatment of respiratory diseases.
Caffeine: A stimulant commonly found in coffee and tea, known for its central nervous system effects.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
7468-66-8 |
|---|---|
分子式 |
C9H11ClN4O2 |
分子量 |
242.66 g/mol |
IUPAC 名称 |
8-chloro-3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11ClN4O2/c1-4-14-6-5(12(2)8(10)11-6)7(15)13(3)9(14)16/h4H2,1-3H3 |
InChI 键 |
NBZUCXMGFZGEHE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















